molecular formula C13H9FN2 B8719485 2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine

2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B8719485
M. Wt: 212.22 g/mol
InChI Key: IVNDZQUPTRQAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings fused together The presence of a fluorophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a base, followed by cyclization to form the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorophenyl group onto the pyrrolo[3,2-c]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)pyridine: Similar structure but lacks the fused pyrrole ring.

    2-(2-fluorophenyl)imidazole: Contains an imidazole ring instead of a pyrrole ring.

    2-(2-fluorophenyl)quinoline: Features a quinoline ring system.

Uniqueness

2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine is unique due to its fused pyrrole and pyridine rings, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C13H9FN2/c14-11-4-2-1-3-10(11)13-7-9-8-15-6-5-12(9)16-13/h1-8,16H

InChI Key

IVNDZQUPTRQAGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(N2)C=CN=C3)F

Origin of Product

United States

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